molecular formula C16H12ClF4NO B142734 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide CAS No. 332903-68-1

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No.: B142734
CAS No.: 332903-68-1
M. Wt: 345.72 g/mol
InChI Key: XXNJYZYKTNBAPC-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, an ethylphenyl group, and a tetrafluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroacetamide, 4-ethylphenylamine, and 2,3,5,6-tetrafluoroaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloroacetamide is reacted with 4-ethylphenylamine and 2,3,5,6-tetrafluoroaniline under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent (e.g., acetonitrile) and a base (e.g., sodium hydroxide).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while hydrolysis may produce carboxylic acids and amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide depends on its specific application. For example, if it is used as a biochemical inhibitor, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
  • 2-Chloro-N-(4-ethylphenyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide
  • 2-Chloro-N-(4-ethylphenyl)-N-(3,4,5,6-tetrafluorophenyl)acetamide

Uniqueness

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its tetrafluorophenyl group, in particular, may enhance its stability and reactivity in certain applications.

Properties

IUPAC Name

2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4NO/c1-2-9-3-5-10(6-4-9)22(13(23)8-17)16-14(20)11(18)7-12(19)15(16)21/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNJYZYKTNBAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=C(C(=CC(=C2F)F)F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-(2′,3′,5′,6′-tetrafluorophenyl)-4-ethylanilin (2.05 g) and chloro acetylchloride (1.99 g) is mixed without solvent and heated with stirring to 90° C. under nitrogen for 20 h. Tetrahydrofurane (10 ml) and aqueous sodium bicarbonate are added after cooling and stirring is continued for about 1 hour. The organic phase is diluted with toluene and washed with water three times and dried over magnesium sulfate. Evaporation and chromatography of the residue (silica, toluene) gave N-(2′,3′,5′,6′-tetrafluorophenyl)-N-chloroacetyl-4-ethylaniline (1.84 g) as a solid which is recrystallised from heptane, mp.: 72° C.
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Synthesis routes and methods II

Procedure details

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